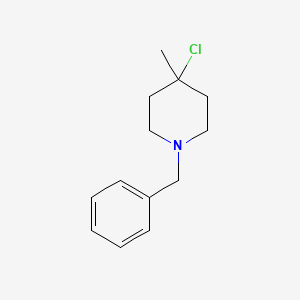

1-Benzyl-4-chloro-4-methylpiperidine

Description

The Pervasive Role of Piperidine (B6355638) Scaffolds in Organic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of organic and medicinal chemistry. nih.govdntb.gov.ua This saturated heterocyclic system is considered a "privileged scaffold" because its structure is frequently found in a vast array of biologically active compounds, including many pharmaceuticals and alkaloids. dntb.gov.ua The chair-like, three-dimensional conformation of the piperidine ring allows for the precise spatial arrangement of substituents, which is crucial for specific interactions with biological targets like enzymes and receptors. chemicalbook.com

Piperidine derivatives are integral to the synthesis of compounds across more than twenty classes of pharmaceuticals. nih.gov Their applications are diverse, ranging from analgesics and antivirals to agrochemicals and specialty chemicals. nih.gov The development of efficient and cost-effective methods for synthesizing substituted piperidines remains a significant objective in modern organic chemistry. nih.gov Common synthetic routes to the piperidine ring include the hydrogenation of pyridine (B92270) precursors or various intra- and intermolecular cyclization reactions. nih.gov

Structural Significance of the N-Benzylpiperidine Core in Advanced Chemical Systems

The attachment of a benzyl (B1604629) group to the nitrogen atom of the piperidine ring creates the N-benzylpiperidine (N-BP) core, a structural motif frequently employed in drug discovery. chemicalbook.comgoogle.com This motif offers a combination of structural flexibility and three-dimensional character that medicinal chemists leverage to refine the efficacy and physicochemical properties of potential drug candidates. chemicalbook.comgoogle.com

The N-benzyl group serves several key functions. It can enhance solubility by allowing for the formation of a salt at the tertiary nitrogen. Furthermore, the aromatic ring of the benzyl group can participate in crucial cation-π and π-π interactions with amino acid residues in the active sites of target proteins. google.com The N-BP motif is found in numerous approved drugs and is a common feature in compounds under clinical and preclinical investigation. chemicalbook.com Researchers utilize this core as a versatile platform for exploring structure-activity relationships (SAR), systematically modifying substituents on both the benzyl and piperidine rings to optimize potency and reduce toxicity. nih.govuky.edu

Research Landscape and Specific Academic Interest in 1-Benzyl-4-chloro-4-methylpiperidine

While extensive research exists on the broader class of N-benzylpiperidines, specific academic literature focusing exclusively on this compound is not abundant. Its academic interest arises not as an end-product for biological evaluation, but as a strategically designed synthetic intermediate or building block. The compound's structure is a convergence of three key features: the established N-benzylpiperidine core, a methyl group, and a chlorine atom at the C4 position.

The presence of both a methyl group and a chlorine atom on the same carbon (a quaternary center) makes the C4 position a tertiary alkyl chloride. This functionality is a valuable reactive handle for further chemical modification. Unlike simpler 4-chloropiperidines, the geminal methyl group in this compound introduces specific steric and electronic effects that can influence the reactivity of the chloride and the conformational preference of the piperidine ring.

Academic interest in compounds like this is driven by the need for novel, functionalized building blocks for creating libraries of more complex molecules for high-throughput screening. Research on substituted N-benzylpiperidines often involves the synthesis and biological evaluation of extensive series of analogs to map out SAR. nih.govuky.edu For instance, studies have explored how different substituents on the N-benzyl ring affect affinity for dopamine (B1211576) and serotonin (B10506) transporters. nih.gov this compound represents a precursor that could be used to generate a new family of derivatives with unique substitutions at the 4-position.

A plausible synthetic pathway to this compound would likely start from the commercially available 1-benzyl-4-piperidone. This ketone can undergo a Grignard reaction with a methylating agent, such as methylmagnesium chloride, to yield the tertiary alcohol, 1-benzyl-4-hydroxy-4-methylpiperidine. Subsequent treatment with a chlorinating agent like thionyl chloride or hydrochloric acid would replace the hydroxyl group with a chlorine atom, affording the target compound.

Table 1: Plausible Synthetic Route to this compound

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | 1-Benzyl-4-piperidone | 1. Methylmagnesium chloride (CH₃MgCl)2. Aqueous workup | 1-Benzyl-4-hydroxy-4-methylpiperidine | Grignard Reaction |

| 2 | 1-Benzyl-4-hydroxy-4-methylpiperidine | Thionyl chloride (SOCl₂) or concentrated HCl | This compound | Nucleophilic Substitution |

Fundamental Objectives of Academic Inquiry into this compound

The primary objectives of academic research involving this compound are centered on its utility in synthetic and medicinal chemistry.

Development of Novel Synthetic Methodologies: One objective is to establish efficient and high-yield synthetic routes to this and related gem-disubstituted piperidines. Overcoming challenges associated with creating sterically hindered quaternary centers is a common goal in organic synthesis.

Creation of Compound Libraries for SAR Studies: The principal aim is to use this compound as a versatile intermediate. The tertiary chloride is a good leaving group, allowing for nucleophilic substitution reactions with a wide variety of nucleophiles (e.g., amines, thiols, azides, cyanides). This enables the rapid generation of a diverse library of novel 1-benzyl-4-methyl-4-substituted-piperidine derivatives.

Exploration of Steric and Electronic Effects: By synthesizing and testing derivatives made from this compound, researchers can probe the importance of the quaternary center at the C4 position. The methyl group provides steric bulk, which can be used to fine-tune the fit of a molecule into a protein's binding pocket. Comparing the biological activity of these compounds to analogs lacking the methyl group allows for a detailed understanding of how such structural modifications impact target affinity and selectivity.

Scaffolding for Novel Pharmacophores: Ultimately, the goal is to discover new bioactive molecules. By introducing diverse functional groups at the 4-position, chemists aim to identify new pharmacophores with potential therapeutic applications, contributing to the broader field of N-benzylpiperidine research which has yielded compounds investigated as enzyme inhibitors and central nervous system agents. nih.govresearchgate.net

Table 2: Examples of Research on Biologically Active N-Benzylpiperidine Derivatives

| Compound Class | Biological Target/Activity Studied | Research Focus |

| Substituted N-benzyl-4-(methoxyethyl)piperidines | Dopamine Transporter (DAT), Serotonin Transporter (SERT) | Investigation of transporter affinity and selectivity for potential use in treating stimulant abuse. nih.gov |

| N-benzyl-piperidine-4-(benzylidene-4-carboxylic acids) | Steroid-5alpha-reductase (Types 1 and 2) | Development of enzyme inhibitors. nih.gov |

| N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid | Cholinesterases (AChE and BuChE) | Synthesis of potential inhibitors for the symptomatic treatment of Alzheimer's disease. researchgate.net |

| N-benzyl-r-2,c-6-diphenylpiperidines | Antioxidant and Antitumor Activity | Evaluation of biological activities of conformationally distinct piperidine structures. dntb.gov.ua |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18ClN |

|---|---|

Molecular Weight |

223.74 g/mol |

IUPAC Name |

1-benzyl-4-chloro-4-methylpiperidine |

InChI |

InChI=1S/C13H18ClN/c1-13(14)7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |

InChI Key |

OKVMFVCODGZFQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(CC1)CC2=CC=CC=C2)Cl |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 1 Benzyl 4 Chloro 4 Methylpiperidine

Nucleophilic Reactivity at the Chloro-Substituted Stereocenter (C-4)

The C-4 position of 1-benzyl-4-chloro-4-methylpiperidine is a key site for nucleophilic attack. The presence of the electron-withdrawing chlorine atom renders the quaternary carbon electrophilic, making it susceptible to substitution reactions.

The chloro group at the C-4 position is a competent leaving group, facilitating its displacement by a variety of nucleophiles. While specific studies on this compound are not extensively documented, the reactivity can be inferred from analogous 4-halopiperidine systems. rasayanjournal.co.in These reactions are crucial for the introduction of diverse functionalities at the C-4 position of the piperidine (B6355638) ring.

Common nucleophiles that are expected to react with this compound include:

Cyanide: The reaction with cyanide ions, typically from sources like sodium cyanide or potassium cyanide, would lead to the formation of the corresponding 4-cyano-4-methylpiperidine derivative. google.com This transformation is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Azides: Nucleophilic substitution with azide (B81097) ions, for instance from sodium azide, would yield the 4-azido-4-methylpiperidine analogue. nih.gov Azides are versatile functional groups that can be reduced to primary amines or participate in cycloaddition reactions.

Amines: Both primary and secondary amines can act as nucleophiles, leading to the formation of 4-amino-4-methylpiperidine derivatives. This reaction expands the molecular complexity and allows for the introduction of various substituted amino groups.

Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides would result in the formation of the corresponding ethers at the C-4 position.

Thiolates: Thiolates can displace the chloride to form 4-thioethers.

The general scheme for these nucleophilic substitution reactions can be represented as follows:

A representative table of potential nucleophilic substitution reactions and their expected products is provided below.

| Nucleophile | Reagent Example | Expected Product |

| Cyanide | NaCN | 1-Benzyl-4-cyano-4-methylpiperidine |

| Azide | NaN₃ | 4-Azido-1-benzyl-4-methylpiperidine |

| Ammonia | NH₃ | 1-Benzyl-4-methylpiperidin-4-amine |

| Methylamine | CH₃NH₂ | 1-Benzyl-N,4-dimethylpiperidin-4-amine |

| Methoxide | NaOCH₃ | 1-Benzyl-4-methoxy-4-methylpiperidine |

| Thiophenoxide | NaSPh | 1-Benzyl-4-methyl-4-(phenylthio)piperidine |

Regiochemistry: In the context of this compound, the substitution reactions are highly regioselective, occurring exclusively at the C-4 position. The presence of the chloro group makes this carbon the only electrophilic center susceptible to nucleophilic attack under these conditions.

Stereochemistry: The C-4 carbon in this compound is a quaternary stereocenter. Nucleophilic substitution reactions at such a center can theoretically proceed via SN1 or SN2 mechanisms.

An SN1 mechanism would involve the formation of a planar tertiary carbocation intermediate upon departure of the chloride ion. The subsequent attack of the nucleophile could occur from either face of the carbocation, leading to a racemic or nearly racemic mixture of products if the starting material were chiral.

A direct SN2 mechanism at a tertiary carbon is generally disfavored due to steric hindrance. However, in cyclic systems, conformational effects can sometimes influence the reaction pathway.

Given the tertiary nature of the carbon center, an SN1-type mechanism is more probable, especially with weaker nucleophiles and in polar protic solvents. This would result in the loss of stereochemical information if a chiral starting material were used.

Electrophilic Transformations of the Piperidine Nitrogen and Benzyl (B1604629) Moiety

The lone pair of electrons on the piperidine nitrogen atom imparts nucleophilic and basic character to the molecule, making it susceptible to electrophilic attack. The N-benzyl group can also undergo specific transformations.

The tertiary nitrogen of the piperidine ring can react with electrophiles, such as alkyl halides, to form quaternary ammonium (B1175870) salts. This process is known as quaternization. For instance, the reaction with methyl iodide would yield the corresponding N-benzyl-N-methyl-4-chloro-4-methylpiperidinium iodide.

The stereochemical outcome of quaternization in substituted piperidines is a subject of considerable interest. researchgate.netumn.edu The incoming alkyl group can approach the nitrogen from either an axial or an equatorial position relative to the piperidine ring's chair conformation. The preferred direction of attack is influenced by steric and electronic factors.

For N-benzylpiperidines, the bulky benzyl group typically resides in the equatorial position to minimize steric interactions. The incoming electrophile's trajectory is then influenced by the steric hindrance posed by the piperidine ring substituents and the benzyl group itself. Generally, smaller electrophiles tend to favor axial attack, while bulkier electrophiles may prefer equatorial attack. The ratio of the resulting diastereomeric quaternary salts can be influenced by the solvent and the nature of the electrophile. researchgate.net

| Electrophile | Product | Potential Diastereomers |

| Methyl Iodide | 1-Benzyl-4-chloro-1,4-dimethylpiperidin-1-ium iodide | Axial and Equatorial Methyl |

| Ethyl Bromide | 1-Benzyl-4-chloro-1-ethyl-4-methylpiperidin-1-ium bromide | Axial and Equatorial Ethyl |

| Benzyl Bromide | 1,1-Dibenzyl-4-chloro-4-methylpiperidin-1-ium bromide | Axial and Equatorial Benzyl |

The N-benzyl group is a common protecting group for amines and can be removed through various oxidative methods. This N-debenzylation is a key transformation in synthetic chemistry. google.com

Several reagents and conditions can be employed for the oxidative cleavage of the N-benzyl group in piperidine derivatives:

Catalytic Hydrogenolysis: This is a common method for N-debenzylation, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or transfer hydrogenation reagents like ammonium formate). sciencemadness.org This method is generally clean and efficient.

Oxidative Cleavage: Reagents such as potassium permanganate (B83412) (KMnO₄) or ceric ammonium nitrate (B79036) (CAN) can oxidatively cleave the benzyl group. The reaction likely proceeds through the oxidation of the benzylic position.

With Strong Acids: In some cases, strong acids like hydrobromic acid (HBr) can effect the cleavage of the N-benzyl bond.

Electrochemical Oxidation: Recent studies have shown that electrochemical methods can be used for the selective oxidative cleavage of the benzyl C-N bond under metal-free conditions. mdpi.com

The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

| Reagent/Method | Conditions | Product |

| Pd/C, H₂ | Methanol (B129727), room temperature | 4-Chloro-4-methylpiperidine |

| Ammonium Formate, Pd/C | Methanol, reflux | 4-Chloro-4-methylpiperidine |

| Ceric Ammonium Nitrate (CAN) | Acetonitrile (B52724)/Water | 4-Chloro-4-methylpiperidine |

| Potassium Permanganate | Acetone/Water | 4-Chloro-4-methylpiperidine |

Reactivity of the Methyl Group at C-4

The methyl group at the C-4 position is generally considered to be chemically inert under most reaction conditions. It is a simple alkyl group and lacks the functionality to readily participate in common organic reactions. Its primary influence on the molecule's reactivity is steric. The presence of the methyl group contributes to the steric hindrance around the C-4 position, which can affect the rate of nucleophilic substitution at this center. For a putative SN2 reaction, the methyl group would further disfavor this pathway. In an SN1 reaction, the methyl group helps to stabilize the intermediate tertiary carbocation through hyperconjugation.

Under forcing conditions, such as radical halogenation, it might be possible to functionalize the methyl group, but such reactions would likely be unselective and could lead to a mixture of products due to the presence of other reactive sites in the molecule, particularly the benzylic protons of the N-benzyl group. However, there is no specific information in the reviewed literature to suggest that the C-4 methyl group of this compound is a site of significant reactivity.

Functionalization Strategies of Alkyl Side Chains

The structure of this compound presents two primary alkyl side chains for potential functionalization: the N-benzyl group and the C4-methyl group. While the benzyl group offers well-established reactivity at its benzylic position, the functionalization of the 4-methyl group represents a significant synthetic challenge.

The C4-methyl group is situated on a quaternary carbon, which is sterically congested and lacks the electronic activation that typically facilitates C-H functionalization. Direct modification of this unactivated methyl group is difficult, and literature describing such a transformation on this specific substrate is scarce. Hypothetical strategies would likely rely on advanced C-H activation methodologies, which are often substrate-specific and may face challenges with selectivity and efficiency given the presence of other reactive sites, such as the positions alpha to the nitrogen atom. Research into the site-selective functionalization of the piperidine ring itself has shown that reactivity is often directed to the C2 position due to electronic stabilization from the nitrogen atom, unless steric or directing groups are employed to target the C3 or C4 positions. nih.govnih.gov However, these methods typically functionalize the ring C-H bonds rather than the C-H bonds of a substituent.

Investigating Complex Reaction Mechanisms

The piperidine scaffold is capable of undergoing a variety of complex reactions, including transformations initiated by single electron transfer and classic named rearrangements involving the N-benzyl group. These pathways highlight the rich and often non-intuitive reactivity of this heterocyclic system.

The tertiary amine of the piperidine ring can act as an electron donor, initiating reactions through single electron transfer (SET) to a suitable acceptor. This process generates a radical cation on the piperidine nitrogen, which can subsequently undergo a variety of transformations. Such radical-mediated pathways are crucial for forming new carbon-carbon and carbon-heteroatom bonds.

One key process involves intramolecular C-H amination. In related systems, the generation of a nitrogen-centered radical cation via SET can be followed by deprotonation to form a carbon-centered radical, leading to cyclization. nih.gov Another powerful strategy is the interruption of radical relay mechanisms, such as the Hofmann-Löffler-Freytag reaction. Modern variants use catalysts to achieve remote δ C-H functionalization of acyclic amines to construct the piperidine ring, proceeding through a 1,5-hydrogen atom transfer (HAT) by an N-centered radical. nih.gov

Furthermore, photoinduced electron transfer offers a mild method for initiating radical reactions. Visible-light-mediated photooxidation of N-alkyl piperidines can lead to selective ring-opening reactions, demonstrating the ability to cleave otherwise inert C-C or C-N bonds under specific conditions. researchgate.net These transformations underscore the importance of electron transfer events in accessing novel reactivity patterns within the piperidine core.

| Reaction Type | Initiation Method | Key Intermediate | Outcome | Reference |

|---|---|---|---|---|

| Intramolecular C-H Amination | Single Electron Transfer (Electrolysis or Chemical) | Nitrogen Radical Cation | Cyclization to form N-heterocycles | nih.gov |

| Remote δ C-H Cyanation | Copper Catalysis / Radical Relay | N-centered Radical / δ C-centered Radical | Formation of functionalized piperidines from acyclic amines | nih.gov |

| Photooxidative Ring-Opening | Visible-Light Photoinduced SET | Nitrogen Radical Cation | Cleavage of C-C or C-N bonds to form acyclic products | researchgate.net |

The N-benzyl group in this compound makes the molecule a prime candidate for classic pericyclic rearrangement reactions, specifically the Stevens and Sommelet-Hauser rearrangements. These reactions are initiated by the deprotonation of a carbon adjacent to the quaternary ammonium nitrogen, which is typically formed in situ. For the target molecule, the most acidic proton is on the benzylic methylene (B1212753) group.

Mechanism Initiation: Treatment with a strong base (e.g., an organolithium reagent or sodium amide) abstracts a proton from the benzylic carbon, forming a nitrogen ylide intermediate. This ylide is the central species that undergoes rearrangement.

Sommelet-Hauser Rearrangement: This is a nih.govacs.org-sigmatropic rearrangement. The initial benzylic ylide is in equilibrium with another ylide formed by proton transfer from the ortho position of the benzyl ring's aromatic system. This new ylide then undergoes a concerted nih.govacs.org-sigmatropic shift, where the piperidine ring migrates to the ortho position of the benzyl group. Subsequent tautomerization re-aromatizes the ring, yielding an ortho-substituted N,N-disubstituted benzylamine (B48309). wikipedia.org

Stevens Rearrangement: This is a competing nih.govnih.gov-rearrangement. The initially formed benzylic ylide can undergo a nih.govnih.gov-hydride shift, leading to the migration of one of the groups attached to the nitrogen onto the adjacent carbon. Theoretical studies suggest this rearrangement often proceeds through a diradical pathway, involving the homolytic cleavage of the C-N bond to form a radical pair, which then recombines to form the product. nih.govunito.it This pathway results in the formation of a new C-C bond between the former benzylic carbon and a carbon atom that was originally attached to the nitrogen.

The competition between these two pathways is influenced by reaction conditions and the specific substrate structure. The Sommelet-Hauser rearrangement is often favored due to its concerted, lower-energy transition state, while the Stevens rearrangement can become significant under different conditions. nih.govnii.ac.jp

| Feature | Stevens Rearrangement | Sommelet-Hauser Rearrangement |

|---|---|---|

| Sigmatropic Shift | nih.govnih.gov-shift | nih.govacs.org-shift |

| Proposed Mechanism | Often diradical; can be concerted | Concerted pericyclic reaction |

| Site of C-C Bond Formation | Adjacent to the nitrogen atom (on the former ylidic carbon) | Ortho-position of the benzyl ring |

| Key Intermediate | Nitrogen Ylide | Nitrogen Ylide |

Advanced Spectroscopic and Structural Characterization of 1 Benzyl 4 Chloro 4 Methylpiperidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of 1-Benzyl-4-chloro-4-methylpiperidine. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide detailed information about the chemical environment, connectivity, and spatial arrangement of all atoms in the molecule.

Application of ¹H NMR and ¹³C NMR for Chemical Shift and Coupling Constant Analysis

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be the initial steps in the structural elucidation.

¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for the protons of the benzyl (B1604629) group and the piperidine (B6355638) ring. The aromatic protons of the benzyl group would typically appear in the downfield region (approximately 7.2-7.5 ppm). The benzylic methylene (B1212753) protons (CH₂) would likely resonate as a singlet or a pair of doublets, depending on their magnetic equivalence. The protons on the piperidine ring would appear more upfield, with their chemical shifts influenced by the presence of the nitrogen, chlorine, and methyl substituents. The methyl group protons at the C4 position would likely be a sharp singlet. Analysis of the coupling constants (J-values) between adjacent non-equivalent protons would help to determine the conformation of the piperidine ring.

¹³C NMR: The ¹³C NMR spectrum would provide information on the number of unique carbon atoms in the molecule. Distinct signals would be expected for the aromatic carbons of the benzyl group, the benzylic methylene carbon, the quaternary carbon at the C4 position of the piperidine ring, the methyl carbon, and the other piperidine ring carbons. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative and not based on experimental data)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzyl-CH₂ | ~3.5 | ~63 |

| Piperidine-H2/H6 | ~2.8 (axial), ~2.2 (equatorial) | ~54 |

| Piperidine-H3/H5 | ~1.8 (axial), ~1.6 (equatorial) | ~35 |

| 4-Methyl-CH₃ | ~1.5 | ~25 |

| Aromatic-H | 7.2-7.4 | 127-138 |

Utilization of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

To confirm the complete structure and stereochemistry, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity of protons within the piperidine ring and the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the benzyl group and the piperidine nitrogen, as well as confirming the position of the methyl and chloro groups at C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. It would be particularly useful for determining the conformation of the piperidine ring and the relative orientation of the substituents.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) would be used to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confident determination of the molecular formula (C₁₃H₁₈ClN).

The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Expected fragmentation pathways could include the loss of a chlorine atom, cleavage of the benzyl group (producing a characteristic ion at m/z 91), and fragmentation of the piperidine ring.

Hypothetical Mass Spectrometry Fragmentation Data (Note: This table is illustrative and not based on experimental data)

| m/z | Proposed Fragment |

|---|---|

| 223/225 | [M]⁺ (Molecular ion with isotopic pattern for Cl) |

| 188 | [M-Cl]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Vibrational Spectroscopy (FT-IR, Raman) for Diagnostic Functional Group Identification

Fourier-transform infrared (FT-IR) and Raman spectroscopy would be employed to identify the characteristic vibrational modes of the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-N stretching of the tertiary amine. The C-Cl stretching vibration would also be present, typically in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum.

Hypothetical Vibrational Spectroscopy Data (Note: This table is illustrative and not based on experimental data)

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3000-3100 | Aromatic C-H stretch |

| 2800-3000 | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Aromatic C=C stretch |

| 1100-1200 | C-N stretch |

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography would provide the most definitive structural information for this compound, assuming a suitable single crystal can be grown. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles in the solid state. It would also unequivocally establish the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative stereochemistry of the substituents. As this compound is a chiral molecule, X-ray crystallography on a resolved enantiomer could also be used to determine its absolute configuration.

Chromatographic and Electrophoretic Techniques for Purity Assessment and Stereoisomer Separation

Chromatographic techniques would be essential for assessing the purity of this compound and for the potential separation of its enantiomers.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These methods would be used to determine the purity of the synthesized compound. By using a chiral stationary phase, HPLC could also be employed to separate the two enantiomers of the compound and determine the enantiomeric excess.

Capillary Electrophoresis (CE): This technique could also be applied for purity assessment and, with the use of a chiral selector, for the separation of the enantiomers.

Theoretical and Computational Chemistry Applied to 1 Benzyl 4 Chloro 4 Methylpiperidine

Quantum Mechanical Studies of Molecular Geometry and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and predict various molecular attributes.

Density Functional Theory (DFT) for Conformational Analysis and Energetic Profiles

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. For 1-benzyl-4-chloro-4-methylpiperidine, DFT would be instrumental in performing a thorough conformational analysis. The piperidine (B6355638) ring can exist in various conformations, such as chair, boat, and twist-boat, with the substituents occupying either axial or equatorial positions.

A conformational search using DFT would identify the most stable geometries of the molecule. By calculating the electronic energy of each conformer, an energetic profile can be constructed, revealing the relative stabilities and the energy barriers for interconversion between them. This analysis is crucial for understanding which conformations are most likely to be present under different conditions and which will dominate its chemical reactivity.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, DFT calculations would provide detailed information about the energies and spatial distributions of these orbitals. This information allows for the prediction of reactive sites within the molecule. For instance, regions with a high HOMO density would be susceptible to electrophilic attack, whereas areas with a high LUMO density would be prone to nucleophilic attack. From the HOMO and LUMO energies, various reactivity indices such as electronegativity, chemical hardness, and global electrophilicity can be calculated to further quantify its reactive tendencies.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility Analysis

While quantum mechanical methods provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. An MD simulation would model the movements of the atoms in this compound by solving Newton's equations of motion.

This approach allows for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt and the transitions between them. MD simulations provide insights into the flexibility of the piperidine ring and the benzyl (B1604629) and methyl substituents. This information is particularly valuable for understanding how the molecule might interact with other molecules, such as biological receptors or solvents, as its flexibility can play a significant role in binding and recognition processes.

In Silico Modeling of Reaction Mechanisms and Transition States

Computational methods are also invaluable for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the lowest energy pathway from reactants to products, including the structures of any intermediates and transition states.

Computational Prediction of Regioselectivity and Stereoselectivity in Reactions

For reactions involving this compound, computational modeling can predict the regioselectivity and stereoselectivity. For example, in an elimination reaction, theoretical calculations could determine whether the reaction is more likely to proceed via an E1 or E2 mechanism and predict the preferred stereochemical outcome. By calculating the activation energies for different reaction pathways, the most favorable route can be identified, providing a theoretical basis for experimental observations.

Computational Structure-Reactivity Relationships for Rational Synthetic Design

The rational design of a synthetic route for this compound involves a detailed understanding of the structure-reactivity relationships of the reactants, intermediates, and products. Computational chemistry offers invaluable insights into these relationships, guiding the selection of reagents, catalysts, and reaction conditions to maximize yield and selectivity while minimizing byproducts.

A plausible synthetic pathway to this compound could involve the reaction of 1-benzyl-4-methylpiperidin-4-ol (B1278600) with a chlorinating agent. Computational modeling can be employed to investigate the mechanism of this transformation and to predict the feasibility of different reagents.

Key Computational Approaches:

Geometry Optimization: The first step in any computational study is to determine the most stable three-dimensional structure of the molecules involved. For this compound, this would involve calculating the preferred conformation of the piperidine ring (chair, boat, or twist-boat) and the orientation of the benzyl, chloro, and methyl substituents.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO describes its ability to accept electrons (electrophilicity). For a precursor like 1-benzyl-4-methylpiperidin-4-ol, the HOMO would likely be localized on the oxygen atom of the hydroxyl group, indicating its nucleophilic character.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps provide a visual representation of the charge distribution on a molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack. An MEP map of a chlorinating agent would highlight its electrophilic chlorine atom.

Transition State Theory and Reaction Pathway Analysis: By modeling the reaction pathway, computational chemists can identify the transition state—the highest energy point along the reaction coordinate. The energy of the transition state (the activation energy) determines the reaction rate. By comparing the activation energies for different potential pathways or with different reagents, the most favorable reaction conditions can be predicted.

Illustrative Data from a Hypothetical DFT Study:

To demonstrate how computational data can guide synthetic design, the following tables present hypothetical results from a DFT calculation (at the B3LYP/6-311++G(d,p) level of theory, a common method for such analyses) for the chlorination of 1-benzyl-4-methylpiperidin-4-ol.

Table 1: Calculated Frontier Molecular Orbital Energies

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1-benzyl-4-methylpiperidin-4-ol | -6.25 | 1.15 | 7.40 |

| Thionyl Chloride (SOCl₂) | -11.50 | -1.20 | 10.30 |

This interactive table showcases the relative reactivity of the starting material and product. A smaller HOMO-LUMO gap generally indicates higher reactivity.

The higher HOMO energy of the starting alcohol compared to the final product suggests it is more nucleophilic and reactive towards an electrophile.

Table 2: Hypothetical Activation Energies for Chlorination

| Chlorinating Agent | Solvent | Activation Energy (kcal/mol) | Reaction Type |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Dichloromethane | 18.5 | Sₙi |

| Oxalyl Chloride | Dichloromethane | 22.1 | Sₙ2 |

This interactive table compares the calculated energy barriers for the reaction with different chlorinating agents. A lower activation energy implies a faster reaction rate.

Based on this hypothetical data, phosphorus pentachloride would be predicted to be the most reactive chlorinating agent for this transformation under the specified conditions. Furthermore, the predicted reaction type (e.g., Sₙ1, Sₙ2, Sₙi) provides insight into the stereochemical outcome of the reaction, which is a critical consideration in synthetic chemistry.

Rational Synthetic Design in Practice:

The computational findings would directly inform the experimental approach. For instance, the MEP analysis would confirm the nucleophilicity of the hydroxyl group and the electrophilicity of the chlorinating agent, validating the proposed reaction. The FMO data would provide a quantitative measure of this reactivity. Most importantly, the calculated activation energies would allow the synthetic chemist to rationally select the most efficient reagent. A lower calculated activation energy for a particular reagent, like PCl₅ in the hypothetical example, would prioritize its use in the laboratory to achieve a higher reaction rate and potentially a better yield. By understanding the computational structure-reactivity relationships, chemists can move beyond trial-and-error experimentation towards a more predictive and efficient approach to synthesis.

Sufficient information to generate a detailed article focusing solely on the chemical compound "this compound" according to the provided outline is not available in the public scientific literature based on the conducted searches. The search results yielded information on related but structurally distinct compounds, such as 1-benzyl-4-chloro-piperidine (lacking the 4-methyl group) and other substituted benzylpiperidines.

There is no specific information available regarding the use of this compound as a strategic precursor for polyfunctionalized piperidine scaffolds, its role in introducing complex chemical moieties, its application in constructing advanced organic architectures, its utilization in multi-component reactions like the Ugi reaction, or its development as a chemical probe for research.

Therefore, it is not possible to provide a scientifically accurate and detailed article that strictly adheres to the requested outline for this specific compound.

Applications of 1 Benzyl 4 Chloro 4 Methylpiperidine As a Synthetic Building Block and Intermediate

Potential Applications in Advanced Materials Science (e.g., polymer chemistry)

A comprehensive review of scientific literature and patent databases reveals a notable absence of documented applications for 1-Benzyl-4-chloro-4-methylpiperidine as a direct building block or intermediate in the field of advanced materials science or polymer chemistry. While research exists for various other piperidine (B6355638) derivatives in polymerization processes, specific studies detailing the incorporation of this compound into materials like polymers are not publicly available.

Theoretically, the molecular structure of this compound suggests potential avenues for its use in materials science, although these remain speculative without dedicated research. The key features of the compound that could be of interest to polymer chemists include:

The Tertiary Amine: The nitrogen atom within the piperidine ring is a tertiary amine, which can have catalytic activity or act as a site for quaternization. This could potentially be used to create cationic polymers or polyelectrolytes.

The Reactive Chloro Group: The chlorine atom attached to the quaternary carbon is a potential leaving group. This functionality could theoretically allow the molecule to act as an initiator for certain types of polymerization or as a grafting agent to introduce the benzylpiperidine moiety onto existing polymer chains.

The Benzyl (B1604629) Group: The benzyl group provides aromaticity and steric bulk, which could influence the physical properties (such as thermal stability, rigidity, and solubility) of a polymer matrix if the molecule were successfully incorporated.

Despite these theoretical possibilities, there is no current research to substantiate the use of this compound for creating new polymers or advanced materials. Its role as a synthetic intermediate appears to be primarily focused on the synthesis of small molecules rather than macromolecular structures. Further investigation would be required to determine if its potential in materials science can be realized and what specific properties it might impart to new materials.

Emerging Research Avenues and Future Directions in 1 Benzyl 4 Chloro 4 Methylpiperidine Chemistry

Exploration of Unconventional Synthetic Pathways and Catalytic Systems

Traditional synthetic routes to substituted piperidines can be lengthy and inefficient. snnu.edu.cn Modern research is focused on developing more streamlined and elegant methodologies. A significant advancement lies in the combination of biocatalytic carbon-hydrogen (C–H) oxidation with radical cross-coupling, a strategy that dramatically simplifies the construction of complex piperidines. news-medical.net This approach can reduce synthetic sequences from as many as 7-17 steps down to a mere 2-5, offering substantial improvements in efficiency and cost. news-medical.net

Another area of intense investigation is the use of novel catalytic systems. For instance, rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides access to a wide variety of enantioenriched 3-substituted piperidines. snnu.edu.cnacs.org Other innovative catalytic approaches for piperidine (B6355638) synthesis include:

Gold(I)-catalyzed oxidative amination of non-activated alkenes for the difunctionalization of a double bond while forming the N-heterocycle. nih.gov

Cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes. nih.gov

Iridium(III)-catalyzed hydrogen borrowing [5+1] annulation , which enables the stereoselective synthesis of substituted piperidines through the formation of two new C-N bonds. nih.gov

Specifically for the synthesis of 4-chloropiperidine (B1584346) derivatives, an aza-Prins type cyclization mediated by Niobium(V) chloride (NbCl5) has been developed, utilizing epoxides and homoallylic amines as starting materials. rasayanjournal.co.in This method provides direct access to the 4-chloro substituted ring, a key feature of the target compound's scaffold. rasayanjournal.co.in

| Synthetic Method | Catalyst/Reagent | Key Features | Potential Advantage |

| Biocatalytic C-H Oxidation & Radical Cross-Coupling | Enzymes & Nickel | Dramatically shortens synthetic routes (2-5 steps). news-medical.net | Increased efficiency, cost-effectiveness. news-medical.net |

| Asymmetric Reductive Heck Reaction | Rhodium (Rh) | Creates enantioenriched 3-substituted piperidines. snnu.edu.cnacs.org | High stereocontrol for chiral drug synthesis. acs.org |

| Oxidative Amination | Gold(I) or Palladium(Pd) | Difunctionalization of alkenes with N-heterocycle formation. nih.gov | Access to complex substitution patterns. |

| Aza-Prins Cyclization | Niobium(V) chloride (NbCl5) | Direct synthesis of 4-chloropiperidine derivatives from epoxides. rasayanjournal.co.in | Streamlined access to the 4-chloro scaffold. rasayanjournal.co.in |

| Hydrogen Borrowing Annulation | Iridium(III) | Stereoselective [5+1] annulation to form two C-N bonds. nih.gov | High stereoselectivity in ring formation. |

In-depth Mechanistic Investigations of Novel Reactivities

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. The field is moving beyond empirical observations to detailed mechanistic studies, often aided by powerful computational tools like Density Functional Theory (DFT). DFT calculations allow researchers to explore reaction pathways, activation energies, and the thermodynamic feasibility of chemical processes. researchgate.net

For example, computational studies on the nucleophilic aromatic substitution (SNAr) reactions involving piperidine have revealed concerted mechanisms where the nucleophilic attack and leaving group displacement occur simultaneously, without forming an intermediate. researchgate.net Similarly, mechanistic investigations into copper-catalyzed intramolecular C-H amination have proposed a Cu(I)/Cu(II) catalytic cycle based on both experimental and DFT evidence. acs.org Theoretical calculations have also been used to elucidate the free energy profile of piperidine-catalyzed reactions like the Knoevenagel condensation, identifying the roles of key intermediates such as iminium and enolate ions. acs.org For the NbCl5-mediated synthesis of 4-chloropiperidines, a provisional mechanism involves the Lewis acid-mediated opening of an epoxide ring, followed by nucleophilic attack from the amine and rearrangement to form a piperidine carbonium ion, which is then trapped by a chloride ion. rasayanjournal.co.in

| Reaction Type | Investigative Method | Key Mechanistic Insight |

| Copper-Catalyzed C–H Amination | Experimental & DFT Studies | Proposed Cu(I)/Cu(II) catalytic cycle. acs.org |

| Nucleophilic Aromatic Substitution (SNAr) | Density Functional Theory (DFT) | Concerted mechanism without a stable intermediate. researchgate.net |

| Knoevenagel Condensation | Theoretical Calculations | Elucidation of the roles of iminium and enolate ion intermediates. acs.org |

| NbCl5-Mediated Aza-Prins Cyclization | Proposed Mechanism | Involves epoxide ring opening and formation of a piperidine carbonium ion. rasayanjournal.co.in |

Design and Synthesis of Advanced Functionalized Derivatives

1-Benzyl-4-chloro-4-methylpiperidine is not merely a synthetic target but a versatile building block for creating more complex and functionally diverse molecules. arizona.edu The N-benzylpiperidine motif is frequently used by medicinal chemists to fine-tune efficacy and physicochemical properties, as it can provide crucial cation-π interactions with target proteins. nih.gov

Research efforts are focused on using this core to synthesize novel derivatives with specific biological activities. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated as highly potent inhibitors of acetylcholinesterase (AChE), a key target in dementia research. nih.gov In one case, the resulting compound, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, was found to be one of the most potent AChE inhibitors discovered, with an IC50 value of 0.56 nM. nih.gov Other research has focused on designing and synthesizing novel piperidine derivatives as inhibitors of Heat Shock Protein 70 (HSP70) for the treatment of drug-resistant tumors. nih.gov The synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone has also been achieved through methods like the Shapiro reaction followed by palladium-catalyzed cross-coupling, demonstrating a pathway to introduce aryl groups at the 4-position. researchgate.net

| Derivative Class | Synthetic Approach | Target/Application | Key Finding |

| N-Benzoylaminoethyl Piperidines | Multi-step synthesis from 1-benzylpiperidine (B1218667) core | Acetylcholinesterase (AChE) Inhibition | Resulted in one of the most potent AChE inhibitors known (IC50 = 0.56 nM). nih.gov |

| General Piperidine Derivatives | Virtual Fragment Screening & Synthesis | Heat Shock Protein 70 (HSP70) Inhibition | Identified compounds that significantly inhibited breast cancer cell proliferation. nih.gov |

| 4-Arylpiperidines | Shapiro Reaction & Palladium-catalyzed Cross-Coupling | General molecular scaffolds | Efficiently generates 3,4-unsaturated 4-arylpiperidines. researchgate.net |

| 4-Piperidine-based Thiosemicarbazones | Multi-step synthesis from piperidine | Dihydrofolate Reductase (DHFR) Inhibition | Compounds exhibited potent enzymatic inhibition. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Synthetic Strategy and Reaction Prediction

| AI/ML Application | Function | Impact on Piperidine Chemistry |

| Computer-Aided Synthesis Planning (CASP) | Retrosynthesis and route planning. nih.gov | More efficient and higher-yielding syntheses of complex derivatives. digitellinc.com |

| Reaction Outcome Prediction | Predicts products and yields of chemical reactions. arxiv.org | Reduces experimental failures and accelerates reaction optimization. |

| Molecular Docking & Dynamics | Simulates binding of molecules to protein targets. researchgate.netrsc.org | Rational design of potent inhibitors by predicting binding affinity and stability. researchgate.net |

| ADMET Prediction | Predicts pharmacokinetic and toxicity profiles in silico. researchgate.net | Early identification of candidates with favorable drug-like properties. nih.gov |

| Virtual Screening | Screens large libraries of virtual compounds for activity. nih.gov | Rapid identification of promising new derivatives for synthesis and testing. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.